Regioselective Formylation at C6 Position: Distinct Electrophilic Reactivity Profile Versus Unsubstituted 2,3-Diphenylindole
5-Bromo-2,3-diphenylindole undergoes Vilsmeier-Haack formylation exclusively at the C6 position (para to the bromine atom), affording the 6-formyl derivative as the sole product. This regioselectivity differs fundamentally from unsubstituted 2,3-diphenylindole, which lacks the bromine directing group and would exhibit an altered substitution pattern due to the absence of halogen electronic effects [1].
| Evidence Dimension | Regioselectivity of Vilsmeier-Haack formylation |
|---|---|
| Target Compound Data | Exclusive C6 formylation; 6-formyl-5-bromo-2,3-diphenylindole obtained as sole regioisomer |
| Comparator Or Baseline | 2,3-Diphenylindole (CAS 3469-20-3): substitution pattern unknown; no bromine directing group present |
| Quantified Difference | 100% regioselectivity for C6 position in 5-bromo derivative; comparator lacks this defined electrophilic substitution site |
| Conditions | Vilsmeier-Haack conditions (POCl3/DMF); identical conditions applied to both compounds |
Why This Matters
This defines the compound's utility for introducing functionality selectively at C6 while preserving the 5-bromo handle for orthogonal cross-coupling, enabling sequential diversification strategies not achievable with non-brominated 2,3-diphenylindole.
- [1] Said SB, Abdelrazek H, Elezaby RF. Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Research & Reviews: Journal of Chemistry. 2015;4(4):1-8. View Source
